molecular formula C4H2O3 B3432639 (2-~13~C)Furan-2,5-dione CAS No. 68261-15-4

(2-~13~C)Furan-2,5-dione

Cat. No.: B3432639
CAS No.: 68261-15-4
M. Wt: 99.05 g/mol
InChI Key: FPYJFEHAWHCUMM-LBPDFUHNSA-N
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Description

Maleic anhydride (C₄H₂O₃) is a cyclic, unsaturated dicarboxylic anhydride with a five-membered ring structure derived from maleic acid. It is industrially synthesized via the vapor-phase oxidation of n-butane over vanadium-phosphorus oxide (VPO) catalysts . Recent advancements also highlight its renewable production from biomass-derived platforms like 5-hydroxymethylfurfural (HMF) . Maleic anhydride is a versatile intermediate used in polymer synthesis (e.g., styrene-maleic anhydride copolymers), agrochemicals, pharmaceuticals, and drug delivery systems . Its high reactivity stems from the electron-deficient double bond and the anhydride group, enabling Diels-Alder reactions, esterifications, and crosslinking applications .

Properties

CAS No.

68261-15-4

Molecular Formula

C4H2O3

Molecular Weight

99.05 g/mol

IUPAC Name

(513C)furan-2,5-dione

InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i3+1

InChI Key

FPYJFEHAWHCUMM-LBPDFUHNSA-N

Canonical SMILES

C1=CC(=O)OC1=O

boiling_point

387 to 390 °F at 760 mm Hg (NTP, 1992)
202.0 °C
202.0 °C at 760 mm Hg
202 °C
396°F

Color/Form

Orthorhombic needles from chloroform;  commercial grades furnished in fused form, as briquettes
Colorless needles or white lumps or pellets
Needles from ether or chloroform

density

1.43 at 59 °F (USCG, 1999)
0.934 at 20 °C/4 °C
1.5 g/cm³
1.43 at 59°F
1.48

flash_point

218 °F (NTP, 1992)
102 °C (closed cup)
110 °C (open cup)
102 °C c.c.
218°F

melting_point

127 °F (NTP, 1992)
52.8 °C
52.56 °C
53 °C
127°F

physical_description

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113°F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218°F. Autoignition temperature 890°F. Used to make paints and plastics and other chemicals.
DryPowder;  Liquid;  OtherSolid;  PelletsLargeCrystals
COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR.
Colorless needles, white lumps, or pellets with an irritating, choking odor.

Related CAS

24937-72-2

solubility

Soluble;  decomposes in hot solvent (NTP, 1992)
In water, 3700 mg/L at 25 °C (est)
In water: reaction with water
Soluble in water, forming maleic acids
Solubility at 25 °C: 227 g/100 g acetone;  112 g/100 g ethyl acetate;  52.5 g/100 g chloroform;  50 g/100 g benzene;  23.4 g/100 toluene;  19.4 g/100 g o-xylene;  0.60 g/100 g carbon tetrachloride;  0.25 g/100 g ligroin;  soluble in dioxane;  soluble in alcohol with ester formation
Soluble in ether
Solubility in water: reaction
Reacts

vapor_density

3.38 (Air = 1)
Relative vapor density (air = 1): 3.4

vapor_pressure

0.2 mm Hg (NIOSH, 2016)
0.25 mmHg
2.5X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 25
0.2 mmHg

Origin of Product

United States

Chemical Reactions Analysis

Production Reactions

Maleic anhydride is primarily synthesized via vapor-phase oxidation of hydrocarbons:

  • From n-butane :
    C4H10+3.5 O2C4H2O3+4 H2OΔH=1236 kJ/mol\text{C}_4\text{H}_{10} + 3.5\ \text{O}_2 \rightarrow \text{C}_4\text{H}_2\text{O}_3 + 4\ \text{H}_2\text{O} \quad \Delta H = -1236\ \text{kJ/mol}
    This process uses vanadium phosphate catalysts and avoids carbon loss compared to benzene-based methods .

  • From benzene :
    Partial oxidation with vanadium pentoxide/molybdenum trioxide catalysts, though now largely replaced due to benzene's toxicity .

Hydrolysis and Acid-Base Reactions

Maleic anhydride rapidly reacts with water to form maleic acid (cis-HOOC–CH=CH–COOH) . It also undergoes exothermic reactions with strong bases (e.g., NaOH, KOH) and oxidizing agents (e.g., perchlorates, peroxides), leading to violent decomposition .

Diels-Alder Reactions

As a dienophile , maleic anhydride reacts with conjugated dienes (e.g., 1,3-butadiene) to form cyclohexene derivatives :
Maleic anhydride+1,3-butadiene4-cyclohexene-*cis*-dicarboxylic anhydride\text{Maleic anhydride} + \text{1,3-butadiene} \rightarrow 4\text{-cyclohexene-*cis*-dicarboxylic anhydride}
This reaction is foundational for synthesizing pesticides, pharmaceuticals, and polymers .

Michael and Ene-Reactions

Maleic anhydride participates in Michael additions with active methylene compounds (e.g., malonates) to generate Krebs cycle intermediates . With unsaturated fatty acids (e.g., oleic acid), it undergoes:

  • Ene-reactions : Shifts double bonds and forms σ-bonds .

  • Allylic addition : Forms branched products .

A kinetics study on high-oleic sunflower oil esters revealed a second-order reaction (activation energy: 77.2 kJ/mol) with a 2:1 ratio of ene:allylic mechanisms .

Dimerization and Polymerization

Under photochemical conditions, maleic anhydride dimerizes to cyclobutane tetracarboxylic dianhydride (CBTA) . CBTA is used in polyimide production and LCD alignment films.

Reactions with Alcohols and Esterification

Maleic anhydride reacts with alcohols (e.g., methanol) to form half-esters :
C4H2O3+ROHHOOC–CH=CH–COOR\text{C}_4\text{H}_2\text{O}_3 + \text{ROH} \rightarrow \text{HOOC–CH=CH–COOR}
These intermediates are pivotal in functionalizing vegetable oils (e.g., grapeseed, hemp) for industrial applications .

Hazardous Reactions

  • Violent reactions : With strong bases (e.g., NaOH) and alkali metals .

  • Exothermic decomposition : Occurs with oxidizing agents (e.g., chlorine, fluorine) or amines (e.g., pyridine) at high temperatures .

Key Reaction Types and Conditions

Reaction TypeConditionsKey Products/Role
Diels-AlderReflux (e.g., xylene), 70°C Cyclohexene derivatives
HydrolysisWater, ambient temperature Maleic acid
Ene-Reaction185–225°C Alkenyl succinic anhydrides
DimerizationPhotochemical Cyclobutane tetracarboxylic dianhydride
Oxidation (Production)Catalytic, high temperature Maleic anhydride

Research Highlights

  • Vegetable Oil Functionalization : Microwave-assisted reactions with grapeseed, hemp, and linseed oils yield complex mixtures of alkenyl succinic anhydrides (ASAs), with higher efficiency than conventional heating .

  • Mechanistic Insights : The maleinization of fatty acids involves competing ene- and allylic mechanisms, with stereochemical control influenced by double bond position and configuration .

  • Thermodynamics : Activation energy for maleinization is 77.2 ± 3.3 kJ/mol, indicating moderate temperature dependence .

Maleic anhydride’s reactivity stems from its electron-deficient double bond and bifunctional nature, enabling diverse applications in organic synthesis, materials science, and industrial chemistry. Its ability to engage in controlled yet versatile reactions underscores its significance in both academic and commercial contexts.

Scientific Research Applications

Industrial Applications

2.1. Polymer Production

Maleic anhydride is commonly used in the synthesis of various polymers and copolymers. It serves as a monomer in the production of:

  • Unsaturated Polyesters: Used in coatings, adhesives, and composite materials.
  • Grafted Polymers: Enhances properties like adhesion and compatibility in blends (e.g., polypropylene grafted with MA) .

2.2. Coatings and Adhesives

MA is utilized in formulating coatings and adhesives due to its ability to improve adhesion properties and chemical resistance. Its incorporation into formulations enhances durability and performance in various applications, such as automotive coatings and industrial adhesives .

2.3. Agricultural Chemicals

In agriculture, maleic anhydride derivatives are employed in the production of herbicides and fungicides. These compounds can enhance the efficacy of active ingredients by improving their solubility and stability .

Biomedical Applications

3.1. Hydrogels for Drug Delivery

Recent studies have highlighted the potential of maleic anhydride-based hydrogels for biomedical applications. These hydrogels exhibit excellent mechanical properties, swelling capacity, and biocompatibility, making them suitable for drug delivery systems and wound dressings .

  • Case Study: A study demonstrated that hydrogels formed from maleic anhydride copolymers with polyethylene glycol (PEG) showed tailored drug release profiles by varying crosslinking densities .

3.2. Tissue Engineering

MA-based materials are also being explored for tissue engineering applications due to their favorable mechanical properties and biocompatibility. For instance, electrospun nanofiber mats made from maleic anhydride copolymers have shown promise in promoting cell proliferation for wound healing .

Environmental Applications

4.1. Biodegradable Plastics

The push for sustainable materials has led to the exploration of maleic anhydride in biodegradable plastics. Its incorporation into polymer matrices can enhance biodegradability while maintaining mechanical integrity .

4.2. Life Cycle Assessments

Life cycle assessments (LCA) have been conducted on bio-based routes for MA production, emphasizing its potential environmental benefits compared to traditional fossil fuel-derived processes . This shift towards bio-based production aligns with global sustainability goals.

Safety Considerations

While maleic anhydride has numerous applications, it is essential to consider safety aspects related to its handling and exposure:

  • Health Risks: Maleic anhydride is known to cause respiratory sensitization and skin irritation upon exposure . Proper safety protocols must be implemented in industrial settings to mitigate these risks.

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison

Compound Structure Key Features Reactivity
Maleic anhydride Five-membered cyclic anhydride Unsaturated (C=C bond), planar structure High reactivity in Diels-Alder, esterification, and copolymerization
Succinic anhydride Six-membered cyclic anhydride Saturated, no C=C bond Lower reactivity; used in mild acylation reactions
Phthalic anhydride Fused benzene-anhydride ring Aromatic stabilization Moderate reactivity; used in polyester resins and plasticizers
2,3-Dimethylmaleic anhydride Maleic anhydride with methyl substituents Steric hindrance from methyl groups Enhanced antifungal activity due to electron-withdrawing groups
  • Key Differences :
    • The unsaturated structure of maleic anhydride enables conjugation between the carbonyl groups and the C=C bond, enhancing its electrophilicity compared to saturated succinic anhydride .
    • Phthalic anhydride’s aromatic ring stabilizes the molecule, reducing its reactivity in Diels-Alder reactions but improving thermal stability in polymer applications .

Table 2: Antifungal Activity Against Sclerotinia sclerotiorum

Compound EC₅₀ (mM) MIC (mM) Mechanism of Action
Maleic anhydride 0.31 1.11 Disrupts hyphal morphology via anhydride reactivity
Diphenylmaleic anhydride 0.15 0.56 Enhanced activity due to phenyl substituents
Phthalic anhydride >5.00 >10.00 Reduced activity due to aromatic stabilization
  • Key Findings :
    • Substituents on the maleic anhydride ring (e.g., methyl or phenyl groups) significantly enhance antifungal activity by increasing electrophilicity and membrane disruption .
    • Phthalic anhydride’s aromatic structure reduces reactivity and biological efficacy compared to maleic derivatives .

Hydrolysis and Stability

  • Maleic anhydride hydrolyzes rapidly in water to form maleic acid, limiting its use in aqueous environments. Phthalic anhydride, however, hydrolyzes slower due to aromatic stabilization, making it preferable for moisture-resistant coatings .

Biological Activity

Maleic anhydride (MA) is a versatile compound widely used in various industrial applications, including the production of resins, plastics, and agricultural chemicals. However, its biological activity has garnered significant attention in recent years due to its potential therapeutic applications and associated health risks. This article provides a comprehensive overview of the biological activity of maleic anhydride, highlighting its pharmacological properties, toxicity, and case studies related to human exposure.

Maleic anhydride is a cyclic anhydride of maleic acid with the molecular formula C₄H₂O₃. It can undergo various chemical reactions to form derivatives that exhibit distinct biological activities. For instance, the synthesis of maleimide derivatives from maleic anhydride has been linked to several pharmacological effects, including:

  • Antibacterial properties : Maleimide derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Analgesic effects : Some derivatives have demonstrated pain-relieving properties in experimental models .
  • Cytotoxicity : Certain maleimide compounds exhibit cytotoxic effects on cancer cells, indicating potential anti-cancer applications .

Biological Activity and Mechanisms

The biological activities of maleic anhydride and its derivatives can be categorized into several mechanisms:

Antimicrobial Activity

Research indicates that rosin maleic anhydride adducts possess significant antibacterial activity against MRSA strains. A study revealed that these adducts inhibited MRSA growth effectively at a concentration of 25 mg/L, showing a zone of inhibition of 7 mm . The proposed mechanism involves the disruption of bacterial cell walls and membranes, leading to cell lysis.

Toxicological Profile

While maleic anhydride exhibits beneficial biological activities, it is also associated with various toxic effects:

  • Respiratory Irritation : Occupational exposure has been linked to asthma and respiratory symptoms. Case studies report workers experiencing cough, breathlessness, and wheezing upon exposure .
  • Systemic Toxicity : Long-term studies on rats indicate that exposure to high doses can lead to kidney damage and changes in liver weight . The no-observed-adverse-effect level (NOAEL) was determined to be 40 mg/kg/day based on renal histopathology findings.

Case Studies and Observational Findings

Several case studies highlight the health impacts associated with maleic anhydride exposure:

  • Occupational Asthma : A worker exposed to maleic anhydride developed severe respiratory symptoms, which were confirmed through bronchial provocation testing . The symptoms resolved upon removal from exposure but recurred upon re-exposure.
  • Chronic Toxicity : Long-term inhalation studies in animals revealed dose-dependent respiratory tract irritation and inflammation . These findings underscore the importance of monitoring occupational exposure levels.

Table 1: Summary of Biological Activities of Maleic Anhydride Derivatives

Activity TypeDerivative/CompoundObserved EffectReference
AntibacterialRosin Maleic Anhydride AdductInhibition of MRSA growth at 25 mg/L
AnalgesicMaleimide DerivativesPain relief in experimental models
CytotoxicityN-aryl MaleimidesInduction of apoptosis in cancer cells
Respiratory IrritationMaleic AnhydrideAsthma symptoms in exposed workers

Q & A

Q. What safety protocols and personal protective equipment (PPE) are critical when handling maleic anhydride in laboratory settings?

Maleic anhydride requires strict safety measures due to its reactivity and potential hazards. Essential PPE includes:

  • Respiratory protection : JIS T 8151-certified dust masks or respirators in poorly ventilated areas .
  • Hand and eye protection : Chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147) to prevent skin/eye contact .
  • Skin protection : Long-sleeved lab coats and avoidance of direct exposure to moisture, which can hydrolyze the compound into maleic acid . Storage must avoid extreme temperatures, sunlight, and incompatible materials like strong oxidizers to prevent hazardous decomposition (CO, CO₂) .

Q. What laboratory-scale synthesis methods are used to produce maleic anhydride, and how do they differ in efficiency?

Two primary methods are:

  • Benzene oxidation : Historically significant but limited due to benzene's toxicity. Yields ~50–60% with vanadium oxide catalysts .
  • n-Butane oxidation : Modern, cost-effective method with higher yields (~70%) using fixed-bed reactors and mixed metal oxide catalysts (e.g., V-P-O systems) . Lab-scale setups prioritize controlled oxidation conditions (temperature: 350–450°C, pressure: 1–3 atm) and catalyst optimization to minimize byproducts like CO₂ .

Q. What analytical techniques are used to characterize maleic anhydride and its derivatives?

Key methods include:

  • FTIR spectroscopy : Identifies anhydride carbonyl peaks at 1850 cm⁻¹ and 1780 cm⁻¹, critical for confirming grafting efficiency in polymer composites .
  • Titration (e.g., EDTA) : Quantifies functional groups in modified materials, such as Ca²⁺ adsorption capacity in cellulose-maleic anhydride composites (up to 178 mg/g under optimal conditions) .
  • Chromatography (SEC/GPC) : Assesses molecular weight changes in grafted polymers, where increased peroxide concentration reduces polypropylene molecular weight .

Advanced Research Questions

Q. How do temperature and pressure influence the gas-phase reaction kinetics of maleic anhydride with hydroxyl radicals (OH)?

The OH + maleic anhydride reaction exhibits temperature-dependent rate coefficients (k):

  • At 296 K and 100 Torr, k=1.2×1012cm3/molecule/sk = 1.2 \times 10^{-12} \, \text{cm}^3/\text{molecule/s}, increasing to 2.5×1012cm3/molecule/s2.5 \times 10^{-12} \, \text{cm}^3/\text{molecule/s} at 374 K due to enhanced collision frequency .
  • Experimental setups use pulsed laser photolysis–laser-induced fluorescence (PLP-LIF) to track OH decay, with maleic anhydride concentrations validated via UV/IR absorption spectra .
  • Data contradictions arise at lower pressures (<50 Torr), where heterogeneous wall reactions may skew results, requiring careful normalization .

Q. How are reactivity ratios determined for maleic anhydride copolymerization, and what do they reveal about monomer behavior?

Reactivity ratios (r1,r2r_1, r_2) are calculated using:

  • Fineman-Ross (F-R) , Kelen-Tüdős (K-T) , and Yezrielev-Brokhina-Roskin (YBR) methods applied to low-conversion data to avoid composition drift .
  • For allyl alcohol polyethylene glycol ether (r1=0.33r_1 = 0.33) and maleic anhydride (r2=0.047r_2 = 0.047), the system exhibits azeotropy, favoring ether-rich chains due to MA's low reactivity .
  • Discrepancies between methods (e.g., F-R vs. YBR) highlight the need for multi-method validation to reduce systematic errors .

Q. What experimental design strategies optimize maleic anhydride-modified composites for mechanical and environmental applications?

  • Response Surface Methodology (RSM) : Used in PHBV/starch blends to maximize tensile strength (16.4 MPa) and minimize water absorption (30.94%) by optimizing maleic anhydride content (10.14%) and extrusion parameters .
  • Design of Experiments (DOE) : Reveals that sisal fiber composites with 30% vol. fibers adhere well to epoxy matrices, while 50% vol. fibers require Halpin-Tsai models to predict weak interfacial bonding. Adding silica microparticles (20–33% wt.) unexpectedly reduces adhesion, contradicting assumptions .

Q. How does peroxide concentration affect maleic anhydride grafting efficiency onto polypropylene?

  • Peroxide role : Initiates radical formation on polypropylene, enabling maleic anhydride grafting. Higher peroxide concentrations (e.g., 1–2% wt.) increase grafting efficiency but reduce polymer molecular weight by chain scission .
  • Kinetic trade-offs : At 2% peroxide, grafting efficiency plateaus (~2.5% MA), while melt-flow index (MFI) rises sharply, indicating reduced viscosity and potential processing limitations .
  • NMR validation : Quantifies grafted MA content and confirms side reactions (e.g., crosslinking) at elevated temperatures (>180°C) .

Methodological Notes

  • Data contradictions : For example, in composite studies, silica additives intended to enhance adhesion instead reduced performance, necessitating re-evaluation of filler-matrix interactions .
  • Instrumentation : Advanced techniques like PLP-LIF and RSM require calibration against known standards (e.g., FTIR peak ratios) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2-~13~C)Furan-2,5-dione
Reactant of Route 2
(2-~13~C)Furan-2,5-dione

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